![molecular formula C10H10ClN3O2S2 B5513863 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide CAS No. 590398-64-4](/img/structure/B5513863.png)

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

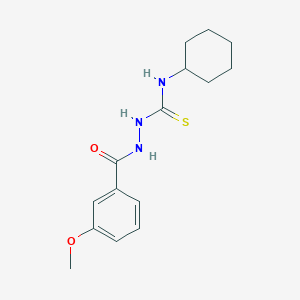

"N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide" is a chemical compound synthesized from 4-chlorobenzoic acid. It belongs to the class of thiadiazole sulfonamides, a group of compounds known for their diverse biological activities.

Synthesis Analysis

The synthesis of similar thiadiazole sulfonamide derivatives involves a multi-step process starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack of amines to yield the sulfonamides (Chen et al., 2010).

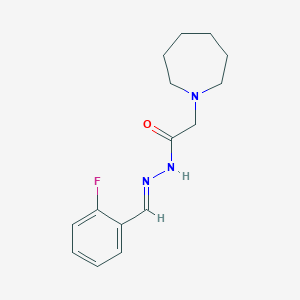

Molecular Structure Analysis

The molecular structure of related thiadiazole sulfonamides is characterized using NMR, IR, and elemental analysis. These methods confirm the structure of the synthesized compounds. For example, the crystal structure of related compounds, such as N-(3,4-Dichlorophenyl)methanesulfonamide, reveals details about the conformation of the N-H bond and bond parameters (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Thiadiazole sulfonamides exhibit various chemical reactions due to their functional groups. They show interactions with enzymes like carbonic anhydrase, indicating their potential as inhibitors (Temperini et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility and melting point, are influenced by the molecular structure. For instance, the packing of molecules in crystals, as seen in N-(2,5-Dichlorophenyl)methanesulfonamide, can affect these properties (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are also determined by the molecular structure. For example, the presence of the thiadiazole and sulfonamide groups contributes to the compound's ability to interact with biological targets, as evidenced in studies on similar sulfonamides (Singh et al., 2004).

Wissenschaftliche Forschungsanwendungen

Methane as a Resource and Methanotrophs

Methanotrophs and Methane Utilization : Methanotrophs are bacteria that use methane as their sole carbon source. Research has explored the vast potential of methanotrophs in biotechnological applications, such as the production of single-cell protein, biopolymers, and biofuels, by utilizing methane. These applications demonstrate the interest in methane and its derivatives, including potentially methanesulfonamide derivatives, for various industrial and environmental processes. The ability of methanotrophs to convert methane into valuable products underscores the relevance of studying methane-related compounds for sustainable development and environmental remediation (Strong, Xie, & Clarke, 2015).

Methane Emissions and Climate Impact

Greenhouse Gas Mitigation : Methane (CH4) is a significant greenhouse gas, and its production, emission, and consumption in various environments are critical areas of research. Studies on methane's role in global warming and its emissions from soils and other sources highlight the importance of understanding and mitigating methane's impact on climate change. This context may also include the examination of methane derivatives and their environmental effects, indicating a potential area of study for compounds like N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide (Mer & Roger, 2001).

Advanced Chemical Synthesis and Green Chemistry

Green Chemistry and Catalysis : The field of green chemistry focuses on developing environmentally benign chemical processes, including the catalytic conversion of methane to more valuable products. Research in this area may involve the synthesis of complex molecules, such as N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide, for various applications, including as intermediates in pharmaceuticals or agrochemicals. The exploration of catalytic methods for methane utilization underscores the potential of methane derivatives in contributing to sustainable chemistry and industrial processes (Adebajo, 2007).

Eigenschaften

IUPAC Name |

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2S2/c1-18(15,16)14-10-13-12-9(17-10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLHQVANUCQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)